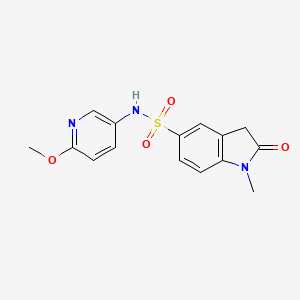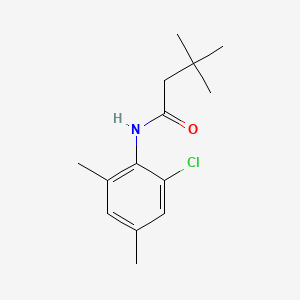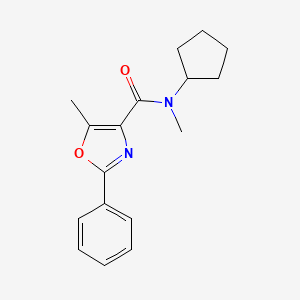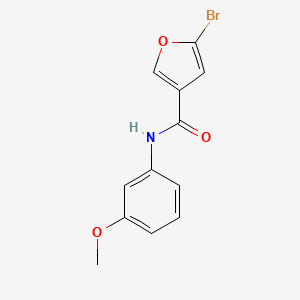
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of furan carboxamides and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation by targeting specific enzymes and signaling pathways. Additionally, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has shown promising results in animal models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Mécanisme D'action
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways that are involved in disease progression. For example, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer progression. Additionally, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in B-cell receptor signaling and is involved in the pathogenesis of autoimmune disorders.
Biochemical and Physiological Effects:
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the disease context. In cancer cells, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to induce cell death and inhibit cell proliferation by regulating gene expression and disrupting signaling pathways. In animal models of inflammation and autoimmune disorders, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to reduce inflammation and improve disease symptoms by inhibiting specific enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its well-defined mechanism of action. Additionally, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been extensively studied in preclinical models, which allows for the development of more targeted and effective therapies. However, there are also limitations to using 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide, including its potential use in combination therapies for cancer and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide in humans, as well as its potential side effects and drug interactions. Finally, the development of more potent and selective inhibitors of specific enzymes and signaling pathways may lead to the development of more targeted and effective therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide involves a multistep process that starts with the reaction of furan-2-carbaldehyde and furan-3-carboxylic acid in the presence of a catalyst. The resulting product is then treated with bromine to obtain 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
Propriétés
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-4-7(6-15-9)10(13)12-5-8-2-1-3-14-8/h1-4,6H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVDKNIPPOALKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)

![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)





![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)
![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)
![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)
